molecular formula C₂₉H₂₂O₇ B1144480 Quercetin 3',7-Di-O-Benzyl Ether CAS No. 1268621-73-3

Quercetin 3',7-Di-O-Benzyl Ether

Cat. No.: B1144480
CAS No.: 1268621-73-3
M. Wt: 482.48
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Description

Quercetin 3',7-Di-O-Benzyl Ether is a synthetic derivative of quercetin, a naturally occurring flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4' . This compound is synthesized via selective benzylation of the hydroxyl groups at the 3' and 7 positions, resulting in a lipophilic structure with two benzyl ether moieties.

Properties

CAS No.

1268621-73-3

Molecular Formula

C₂₉H₂₂O₇

Molecular Weight

482.48

Synonyms

3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3’,7-Di-O-Benzyl Ether typically involves the benzylation of quercetin. One common method is the reaction of quercetin with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction conditions often include heating the mixture to facilitate the benzylation process. The product is then purified using column chromatography to isolate the desired benzyl ether derivative .

Industrial Production Methods

While specific industrial production methods for Quercetin 3’,7-Di-O-Benzyl Ether are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Quercetin 3’,7-Di-O-Benzyl Ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Benzyl chloride, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various benzyl ether derivatives .

Scientific Research Applications

Antioxidant Activity

Quercetin derivatives, including 3',7-Di-O-Benzyl Ether, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that quercetin derivatives with additional benzyl groups showed enhanced radical-scavenging activity compared to their parent compound .

Anti-Inflammatory Effects

Quercetin 3',7-Di-O-Benzyl Ether has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A systematic review highlighted its potential in reducing inflammation in various models, suggesting a mechanism involving the modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Properties

The anticancer potential of this compound is notable. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancers. For instance, one study reported that quercetin derivatives inhibited the proliferation of MCF-7 breast cancer cells through the activation of pro-apoptotic pathways . Another investigation found that quercetin derivatives exhibited superior cytotoxicity against esophageal cancer cells compared to unmodified quercetin .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi. Research has shown that it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration values comparable to conventional antibiotics . This property suggests its potential use as a natural antimicrobial agent in clinical settings.

Case Studies

  • Antioxidant Study : A comparative analysis of various quercetin derivatives revealed that this compound had a significantly higher antioxidant capacity than both quercetin and other methylated derivatives, indicating its potential for development as a nutraceutical .
  • Cancer Treatment : In a preclinical trial involving human prostate cancer cells, this compound was found to enhance apoptosis rates significantly compared to untreated controls, supporting its application in cancer therapy .
  • Anti-inflammatory Effects : A study examining the effects of this compound on inflammatory markers in animal models showed a marked reduction in cytokine levels following treatment, reinforcing its therapeutic potential for inflammatory diseases .

Data Tables

Property Quercetin This compound Remarks
Antioxidant Activity ModerateHighEnhanced radical-scavenging ability
Anti-inflammatory ModerateHighSignificant inhibition of pro-inflammatory markers
Cytotoxicity LowHighInduces apoptosis in various cancer cell lines
Antimicrobial Activity ModerateHighEffective against multiple pathogens

Mechanism of Action

Quercetin 3’,7-Di-O-Benzyl Ether exerts its effects through several molecular targets and pathways. It is known to inhibit quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . This inhibition can lead to oxidative stress in certain cells, contributing to its anticancer properties. Additionally, it modulates various signaling pathways, including the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways, which play crucial roles in cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Structural Variations

Key structural analogs of quercetin include derivatives with alkyl or aryl ether substitutions at different positions (Table 1).

Table 1: Structural Comparison of Quercetin Derivatives

Compound Name Substituted Positions Substituent Type Molecular Formula Molecular Weight (g/mol) LogP References
Quercetin 3',7-Di-O-Benzyl Ether 3', 7 Benzyl C₃₄H₂₈O₇ 548.58 ~6.2* -
Quercetin 3,7,3’,4’-Tetraethyl Ether 3, 7, 3’, 4’ Ethyl C₂₅H₂₈O₇ 440.48 3.1
Quercetin-3,3',4',7-Tetramethylether 3, 3', 4', 7 Methyl C₁₉H₁₈O₇ 358.35 2.9
Quercetin 3′,4′,7-Trimethyl Ether 3', 4', 7 Methyl C₁₈H₁₆O₇ 344.32 2.9
3,7-Di-O-Methylquercetin 3, 7 Methyl C₁₇H₁₄O₇ 330.29 2.4
Quercetin Pentamethyl Ether 3, 5, 7, 3', 4’ Methyl C₂₀H₂₀O₇ 372.37 3.5

*Estimated based on benzyl group contributions.

Key Observations :

  • Substituent Bulk : Benzyl groups significantly increase molecular weight and lipophilicity (LogP) compared to methyl or ethyl groups.

Physicochemical Properties

  • Solubility : Benzyl ethers exhibit poor water solubility due to high LogP (~6.2), necessitating solvents like DMSO or PEG400 for formulations . Methyl and ethyl ethers are more soluble in polar solvents.
  • Melting Points : Trimethyl and tetramethyl ethers melt at 154–160°C , while benzyl ethers likely have higher melting points (data pending).
  • Spectroscopic Data : NMR and FT-IR confirm substitution patterns, with benzyl protons appearing at δ 7.2–7.4 ppm in ¹H-NMR .

Table 2: Comparative Bioactivities

Compound Name Antioxidant Activity Anticancer Activity SPF Value* Other Activities References
This compound Moderate Not reported - Potential anti-inflammatory -
Quercetin 3,7,3’,4’-Tetraethyl Ether Low Not reported 18.5 UV protection
Quercetin-3-Methyl Ether High Inhibits breast cancer stem cells (Emax ~50%) - Vasorelaxant (weak)
Quercetin Pentamethyl Ether Low Not reported - Reference standard


*Sun Protection Factor (SPF) from in vitro assays .

Key Findings :

  • Antioxidant Activity : Methyl ethers retain higher activity due to residual hydroxyl groups, while benzyl/ethyl ethers show reduced potency .
  • Anticancer Effects: Quercetin-3-methyl ether suppresses breast cancer stem cells via Notch1 and PI3K/Akt pathways .
  • Formulation Challenges : High lipophilicity of benzyl ethers complicates aqueous delivery but may enhance blood-brain barrier penetration.

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